3,5,6-Trimethyl-1,2,4-dithiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trimethyl-1,2,4-dithiazine is a heterocyclic compound with the molecular formula C6H13NS2 It is known for its unique structure, which includes two sulfur atoms and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,6-Trimethyl-1,2,4-dithiazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with ammonia and hydrogen sulfide. The process typically involves the following steps:
Formation of Schiff Base: Acetaldehyde reacts with ammonia to form a Schiff base.
Reaction with Hydrogen Sulfide: The Schiff base is then reacted with hydrogen sulfide to form the desired dithiazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethyl-1,2,4-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethyl-1,2,4-dithiazine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and interactions with biological molecules. It can form covalent bonds with proteins and enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-dithiazine: Another dithiazine compound with similar structural features but different reactivity and applications.
Thialdine: A related compound with similar sulfur-containing ring structures.
Uniqueness
3,5,6-Trimethyl-1,2,4-dithiazine is unique due to its specific arrangement of methyl groups and the presence of both sulfur and nitrogen atoms in its ring structure.
Properties
CAS No. |
199480-76-7 |
---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
3,5,6-trimethyl-1,2,4-dithiazine |
InChI |
InChI=1S/C6H9NS2/c1-4-5(2)8-9-6(3)7-4/h1-3H3 |
InChI Key |
ANSAGYXPJLLLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SSC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.